2,6-Dimethyl-2,4,6-octatriene

概要

説明

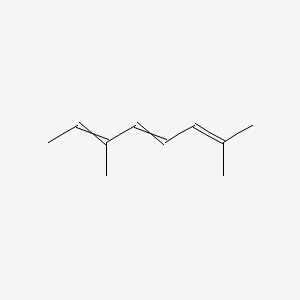

2,6-Dimethyl-2,4,6-octatriene, also known as Alloocimene, is an ocimene that consists of octa-2,4,6-triene bearing methyl substituents at positions 2 and 6 . It is a natural product found in Camellia sinensis, Angelica gigas, and other organisms .

Synthesis Analysis

2,6-Dimethyl-2,4,6-octatriene is one of the major constituents of Fissistigma maclurei Merr and was identified in Alphanso mangoes using GC-MS . It is produced by the flash pyrolysis or photochemical isomerization of a-pinene .Molecular Structure Analysis

The molecular formula of 2,6-Dimethyl-2,4,6-octatriene is C10H16 . The IUPAC name is (4E,6E)-2,6-dimethylocta-2,4,6-triene . The InChI is InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5+ .Physical And Chemical Properties Analysis

2,6-Dimethyl-2,4,6-octatriene is a clear, almost colorless liquid . It has a molecular weight of 136.23 g/mol . The refractive index n20/D is 1.542 (lit.) and the density is 0.811 g/mL at 25 °C (lit.) .科学的研究の応用

Alloocimene: Scientific Research Applications

Fragrance Industry: Alloocimene, known for its pleasant aroma, is used in the fragrance industry. Both its mixtures and pure form are valuable for creating various scents .

Pesticide Production: As an olefin derivative, Alloocimene is utilized in the preparation of pesticides, contributing to agricultural advancements .

Food Industry: Identified in Alphanso mangoes using GC-MS, Alloocimene’s presence indicates its potential role in flavoring and food additives .

Polymer Synthesis: Research indicates that Alloocimene can be used in the synthesis of sustainable and functional polymers, which is a step towards eco-friendly material production .

Elastomer Development: Alloocimene is discussed in the context of elastomeric polyterpenes, which includes its application in creating flexible materials with various commercial uses .

Safety and Hazards

作用機序

Target of Action

Alloocimene, also known as 2,6-Dimethyl-2,4,6-octatriene, is a naturally occurring compound found in several plants and fruits . It is primarily used in the pharmaceutical and fine-chemical industries due to its natural plant defense properties .

Mode of Action

Alloocimene possesses a unique conjugated triene π-electron system, which gives rise to wide synthetic potential . It is involved in Diels–Alder reactions, where Alloocimene acts as a diene . The reaction involves the isomer of Alloocimene that more readily adopts a cisoid conformation favorable for the cycloaddition process . The Z isomer of Alloocimene is capable of reacting with the same electrophilic olefins according to the Alder–ene addition pattern .

Biochemical Pathways

Alloocimene is involved in the thermal isomerization reactions of α-pinene and/or derivatives . It is also known to undergo a [1s,5s] hydrogen shift isomerization

Result of Action

It has been suggested that the compound has natural plant defense properties . Additionally, reactions of Alloocimene with maleic and citraconic anhydrides have been shown to produce new synthetic sesquiterpenoids , indicating potential applications in the synthesis of medicinal and biological compounds .

Action Environment

The action of Alloocimene is influenced by environmental factors such as temperature. For instance, Alloocimene is known to undergo thermal isomerization reactions at temperatures ranging from 663–723 K in the gas phase and 723–823 K in the liquid phase . These reactions suggest that the compound’s action, efficacy, and stability may be temperature-dependent.

特性

IUPAC Name |

(4E,6E)-2,6-dimethylocta-2,4,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVMHMFBVWSSPF-SOYUKNQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C/C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883936 | |

| Record name | 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans,trans-2,6-Dimethyl-2,4,6-octatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,6-Dimethyl-2,4,6-octatriene | |

CAS RN |

3016-19-1, 673-84-7 | |

| Record name | trans-Alloocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloocimene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloocimene, (4E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloocimene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Octatriene, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Octatriene, 2,6-dimethyl-, (4E,6E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-2,6-dimethylocta-2,4,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-dimethylocta-2,4,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOOCIMENE, (4E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TF53L340E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of alloocimene?

A1: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any characteristic spectroscopic features of alloocimene?

A2: Yes, alloocimene displays characteristic peaks in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. In the IR spectrum, strong absorptions are observed for C=C stretching vibrations. UV-Vis spectroscopy reveals characteristic peaks related to the conjugated triene system, with maximum absorbance (λmax) values typically observed in the range of 265-285 nm. []

Q3: How can I distinguish between cis and trans isomers of alloocimene using spectroscopic methods?

A3: Infrared (IR) spectroscopy can differentiate between cis and trans alloocimene isomers based on specific frequency shifts arising from steric hindrance. This concept, termed "rehybridization", helps predict these shifts. []

Q4: Is alloocimene stable under ambient conditions?

A4: Alloocimene can undergo oxidation by atmospheric oxygen, leading to the formation of polymeric peroxides. These peroxides can further rearrange thermally into various products, including epoxides, aldehydes, and ketones. [, ]

Q5: How does light exposure affect alloocimene's stability?

A5: Light, particularly in the presence of oxygen, can degrade alloocimene. For example, in essential oils containing alloocimene, light exposure leads to a decrease in its concentration. This degradation can involve isomerization and oxidation reactions. []

Q6: What is a notable property of polyalloocimene, a polymer derived from alloocimene?

A6: Polyalloocimene, synthesized via redox emulsion polymerization, exhibits a subzero glass transition temperature of −17 °C, making it a promising material for applications requiring flexibility at low temperatures. []

Q7: Can alloocimene participate in Diels-Alder reactions?

A7: Yes, as a conjugated triene, alloocimene can act as a diene in Diels-Alder reactions with various dienophiles, including maleic anhydride and acrylic aldehydes. [, , ]

Q8: Are there any applications of alloocimene in polymer chemistry?

A8: Alloocimene can be copolymerized with other monomers like isobutylene to create thermoplastic elastomers (TPEs). These copolymers exhibit desirable properties such as rubbery elasticity and the ability to be cured, making them potential alternatives for halogenated rubbers. [, ]

Q9: Have any computational studies been conducted on alloocimene?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to determine the ground-state optimized structure of alloocimene. []

Q10: How can the stability of alloocimene be enhanced in formulations?

A10: Protecting alloocimene from light, oxygen, and high temperatures can improve its stability in formulations. Utilizing antioxidants and appropriate packaging materials can minimize degradation.

Q11: Is alloocimene considered biocompatible?

A11: While limited data is available on the biocompatibility of alloocimene itself, research on poly(alloocimene-b-isobutylene-b-alloocimene) suggests potential biocompatibility. Cell culture studies indicated that electrospun fiber mats made from this polymer were non-cytotoxic. []

Q12: What analytical techniques are commonly employed to study alloocimene?

A12: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of alloocimene in complex mixtures, such as essential oils and plant extracts.

Q13: What are some databases or resources for finding information on alloocimene?

A13: Databases like PubChem, ChemSpider, and the NIST Chemistry WebBook provide information on alloocimene's physicochemical properties, spectra, and safety data.

Q14: What is the primary source of alloocimene?

A14: Alloocimene is naturally found in various plant species, particularly in their essential oils. It contributes to the characteristic aroma and flavor profiles of these plants. [, , ]

Q15: What role does alloocimene play in attracting insects to certain plants?

A15: Some insects, like the cashew pest Pseudotheraptus wayi, are attracted to alloocimene present in the volatile emissions of their host plants. This suggests that alloocimene can act as a kairomone, a chemical signal that benefits the receiver (the insect in this case). []

Q16: How does alloocimene impact the aroma profile of plants and essential oils?

A16: Alloocimene contributes to a fresh, citrusy, and slightly woody aroma in plants and essential oils. Its presence can significantly influence the overall olfactory profile of these natural products. [, , ]

Q17: Are there any known applications of alloocimene in traditional medicine?

A17: While alloocimene itself might not be directly used, plants containing it have been traditionally employed for various medicinal purposes. Further research is needed to determine if alloocimene contributes to any of these traditional uses. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。